molecular formula C12H17N3O3 B7932851 (S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide

(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide

Cat. No.: B7932851
M. Wt: 251.28 g/mol
InChI Key: ZBYVLZCBKXPXIT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide is a chiral amide compound characterized by an ethyl group and a 3-nitrobenzyl moiety attached to the nitrogen of a propanamide backbone. The nitro group (-NO₂) is electron-withdrawing, influencing electronic distribution, solubility, and reactivity, while the ethyl substituent enhances lipophilicity compared to smaller alkyl groups like methyl .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-5-4-6-11(7-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYVLZCBKXPXIT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Phenylalanine

The stereochemical integrity of the target compound is often preserved through chiral pool strategies. Patent US5969179A demonstrates a pathway starting with L-phenylalanine, where the aromatic ring undergoes nitration to introduce the nitro group. Nitration is performed using fuming nitric acid in a sulfuric acid medium at -15°C to minimize side reactions. Subsequent protection of the amino group with acetyl via acetic anhydride in triethylamine ensures stability during subsequent alkylation steps.

For the 3-nitrobenzyl variant, meta-directed nitration necessitates alternative directing groups or modified conditions compared to the para-nitro derivatives described in the literature. A meta-nitrobenzyl moiety could be introduced via Friedel-Crafts alkylation using 3-nitrobenzyl bromide, though this approach requires rigorous temperature control (-10°C to 20°C) to prevent over-alkylation.

Amide Bond Formation and Alkylation

The N-ethyl-N-(3-nitrobenzyl)propanamide backbone is constructed through a two-step process:

  • Coupling of Ethylamine : Reacting ethylamine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate yields N-ethyl-N-(3-nitrobenzyl)amine.

  • Propionamide Formation : The amine intermediate is acylated with Boc-protected D-serine, followed by deprotection using hydrochloric acid in ethyl acetate.

A critical challenge lies in avoiding racemization during acylation. Patent WO2011144983A2 resolves this by employing Boc-protection and low-temperature reactions (5–20°C), achieving >98% enantiomeric excess (ee).

Stereochemical Control and Resolution

Retention of Configuration via Chiral Auxiliaries

The (S)-configuration at the α-carbon is maintained using L-phenylalanine-derived intermediates. Catalytic hydrogenation of nitro groups (e.g., using Pd/C under 50 psi H₂) preserves stereochemistry while reducing nitro to amino if required. For the 3-nitrobenzyl target, however, nitro retention is essential, necessitating inert atmospheres during reactions to prevent unintended reduction.

Dynamic Kinetic Resolution

Reaction Optimization and Conditions

Nitration and Protection-Deprotection Sequences

StepReagents/ConditionsYield (%)Source
Nitration of BenzylHNO₃ (fuming), H₂SO₄, -15°C, 1 h85–90
AcetylationAc₂O, Et₃N, 0–5°C, 2 h92
Alkylation3-Nitrobenzyl bromide, K₂CO₃, DMF, 25°C, 8 h78

The table above summarizes critical steps, though yields for the 3-nitro derivative may vary due to steric hindrance.

Solvent and Temperature Effects

  • Nitration : Sulfuric acid as a solvent enhances electrophilicity but requires cryogenic conditions to suppress polynitration.

  • Amide Coupling : Dichloromethane and ethyl acetate are preferred for acylation due to their inertness and compatibility with Boc-deprotection.

Purification and Analytical Characterization

Crystallization and Chromatography

Final purification often involves recrystallization from isopropanol/water mixtures, achieving >99% purity. For intermediates, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) separates regioisomers.

Spectroscopic Validation

  • NMR : The ¹H-NMR spectrum displays characteristic doublets for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 8.1–8.3 ppm).

  • HPLC : Chiral HPLC using a Crownpak CR(+) column confirms enantiopurity, with retention times of 12.3 min for (S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Formation of (S)-2-Amino-N-ethyl-N-(3-aminobenzyl)propanamide.

    Oxidation: Formation of corresponding oxides or imines.

    Substitution: Formation of substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound is compared to analogs with variations in alkyl substituents (ethyl vs. methyl) and aromatic ring functional groups (nitro vs. cyano). Key examples include:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
(S)-2-Amino-N-ethyl-N-(3-nitrobenzyl)propanamide C₁₂H₁₇N₃O₃ 251.29 Ethyl, 3-nitrobenzyl High lipophilicity; nitro group enhances reactivity
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)propanamide C₁₁H₁₅N₃O₃ 237.25 Methyl, 3-nitrobenzyl Reduced steric hindrance; lower lipophilicity
(S)-2-Amino-N-(3-cyanobenzyl)-N-ethylpropanamide C₁₃H₁₇N₃O 243.30 Ethyl, 3-cyanobenzyl Cyano group (-CN) increases polarity vs. nitro

Key Observations:

  • Aromatic Functional Groups: The nitro group (-NO₂) is more electron-withdrawing than cyano (-CN), leading to greater resonance stabilization and altered acidity of the amide proton. This may influence binding interactions in therapeutic targets .

Physicochemical and Pharmacological Profiles

  • Solubility: The nitro group enhances water solubility slightly due to polarity but is offset by the ethyl group’s hydrophobicity. The cyano analog () may exhibit better aqueous solubility than the nitro derivative .
  • Cyano groups are metabolically stable but less reactive .
  • Biological Activity :
    • Nitro-containing amides (e.g., ’s CFTR potentiator) often target ion channels or enzymes where electron-deficient aromatic rings enhance binding .
    • Methyl vs. ethyl substitutions () may alter pharmacokinetics, as seen in amphetamine derivatives where alkyl chain length affects CNS penetration .

Case Studies of Related Amides

  • Flurbiprofen Hybrid () : The anti-inflammatory drug flurbiprofen was coupled with amphetamine to create a hybrid amide, demonstrating the versatility of amide bonds in drug design .
  • CFTR Modulator () : A triazole-thioether propanamide exhibited potent CFTR modulation, underscoring the role of aromatic substituents in target specificity .
  • Indole-Containing Propanamides (–7) : Bulky indole substituents introduce steric hindrance, affecting conformational flexibility and receptor binding .

Q & A

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .

Q. How do nitro group modifications impact the compound’s redox behavior in biological systems?

  • Methodological Answer :
  • Cyclic voltammetry : Measure reduction potentials to assess nitro-to-amine conversion kinetics .
  • ROS assays : Quantitate reactive oxygen species (ROS) generation in cell cultures using DCFH-DA probes .

Data Interpretation and Troubleshooting

Q. How to reconcile discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :
  • Force field adjustments : Re-run simulations with CHARMM or AMBER force fields to better model flexibility .
  • Crystallographic validation : Co-crystallize the compound with its target to resolve binding poses .

Q. What analytical techniques differentiate between degradation products and synthetic by-products?

  • Methodological Answer :
  • LC-MS/MS with MRM : Target specific fragmentation patterns for known impurities .
  • Isolation via prep-HPLC : Characterize unknown peaks using 2D NMR (COSY, HSQC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.